2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid
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Overview
Description
2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
The synthesis of 2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid typically involves the bromination of 4-ethoxyindole followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for the acylation step . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: This compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid include other indole derivatives like indole-3-acetic acid and 5-bromoindole-3-acetic acid. These compounds share the indole core structure but differ in their substituents, which can significantly impact their biological activities and applications. The presence of the ethoxy group and the bromine atom in this compound makes it unique and potentially more effective in certain applications .
Properties
Molecular Formula |
C12H12BrNO3 |
---|---|
Molecular Weight |
298.13 g/mol |
IUPAC Name |
2-(5-bromo-4-ethoxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C12H12BrNO3/c1-2-17-12-8(13)3-4-9-11(12)7(6-14-9)5-10(15)16/h3-4,6,14H,2,5H2,1H3,(H,15,16) |
InChI Key |
NLMQZSKCAMBLHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC2=C1C(=CN2)CC(=O)O)Br |
Origin of Product |
United States |
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